molecular formula C18H17NO B6335862 2-Benzyl-5-(4-methoxyphenyl)-1H-pyrrole CAS No. 1422518-37-3

2-Benzyl-5-(4-methoxyphenyl)-1H-pyrrole

Cat. No.: B6335862
CAS No.: 1422518-37-3
M. Wt: 263.3 g/mol
InChI Key: YAXXPQINHHWSRK-UHFFFAOYSA-N
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Description

2-Benzyl-5-(4-methoxyphenyl)-1H-pyrrole is a multi-substituted pyrrole derivative of significant interest in medicinal chemistry and agrochemical research. As a phenylpyrrole analog, this compound is part of a prominent class of heterocycles known for diverse biological activities. The pyrrole ring system is a fundamental scaffold in numerous natural products and approved therapeutics, valued for its ability to interact with various enzymes and biological receptors . This compound is primarily intended for research applications in developing new antibacterial and antifungal agents. The structural motif of substituted pyrroles is extensively investigated to combat the growing threat of antibacterial resistance. Researchers are exploring such compounds as novel potential antibacterial drugs, with studies highlighting their activity against a range of pathogenic bacteria . Furthermore, phenylpyrrole analogues have demonstrated promising broad-spectrum fungicidal activities against various phytopathogenic fungi, making them valuable leads in the development of new crop protection agents . The presence of specific substituents, such as the benzyl and methoxyphenyl groups, is crucial for optimizing the compound's lipophilicity, target binding affinity, and overall biological efficacy, which can be studied through structure-activity relationship (SAR) analysis . The product is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

2-benzyl-5-(4-methoxyphenyl)-1H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO/c1-20-17-10-7-15(8-11-17)18-12-9-16(19-18)13-14-5-3-2-4-6-14/h2-12,19H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAXXPQINHHWSRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Paal-Knorr Synthesis

The Paal-Knorr reaction, involving cyclization of 1,4-diketones with ammonia or amines, provides a classical route to pyrroles. For 2-benzyl-5-(4-methoxyphenyl)-1H-pyrrole, a tailored 1,4-diketone precursor bearing benzyl and 4-methoxyphenyl groups would be required. However, synthesizing such unsymmetric diketones poses challenges, often necessitating multi-step sequences.

Aziridine Ring-Opening and Cyclization

A modern alternative involves aziridine derivatives as precursors. Multi-substituted pyrroles are synthesized via regioselective aziridine ring-opening followed by intramolecular cyclization with carbonyl groups. For example, treatment of 3-(aziridine-2-yl)-3-hydroxypropyne derivatives with trimethylsilyl azide in acetonitrile at 90°C yields trisubstituted pyrroles in 80% yield. Adapting this method to incorporate benzyl and 4-methoxyphenyl substituents would require functionalized aziridine starting materials.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)AdvantagesLimitations
Suzuki CouplingIterative Pd-catalyzed arylations70–85High regiocontrol; modularRequires brominated precursors
DIBAH ReductionMono-reduction of dicarboxylates80Rapid; selectiveLimited to carboxylate-containing substrates
Aziridine CyclizationRing-opening/cyclization60–80Atom-economical; versatileComplex precursor synthesis

Experimental Optimization and Mechanistic Insights

Benzylation at Position 2

Direct alkylation of pyrrole at position 2 remains challenging due to competing N-alkylation. A workaround involves temporary N-protection. For instance, N-benzyl protection using benzyl bromide and K₂CO₃ in acetone (0°C to room temperature, 20 hours) achieves 80% yield . Subsequent deprotection via hydrogenolysis could restore the N–H proton, though this step must be carefully timed to avoid over-reduction.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5-(4-methoxyphenyl)-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, where substituents such as halogens or nitro groups can be introduced using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (chlorine, bromine) or nitrating agents (nitric acid) in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized pyrrole derivatives.

    Reduction: Hydrogenated pyrrole derivatives.

    Substitution: Halogenated or nitrated pyrrole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-Benzyl-5-(4-methoxyphenyl)-1H-pyrrole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact pathways involved can vary based on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Structural Analogs from ChEBI Database

The ChEBI database lists several pyrrole derivatives structurally related to 2-Benzyl-5-(4-methoxyphenyl)-1H-pyrrole. Key examples include:

2-Benzyl-5-(4-bromophenyl)-1H-pyrrole: Replaces the methoxy group with a bromine atom.

1-(4-Methoxyphenyl)-1H-pyrrole : Lacks the benzyl group but retains the 4-methoxyphenyl substituent, simplifying the structure and possibly reducing steric hindrance .

Methyl 2-benzyl-5-[1-(4-methoxyphenyl)-4-oxo-3-phenylazetidin-2-yl]-4-nitro-3-phenylpyrrolidine-2-carboxylate: A more complex derivative with additional nitro and ester groups, forming a fused azetidinone-pyrrolidine system. This compound exhibits a twisted pyrrolidine conformation and stabilizes via C–H⋯O hydrogen bonds in its crystal lattice .

Table 1: Structural and Electronic Comparison
Compound Name Substituents (Position) Key Features
2-Benzyl-5-(4-methoxyphenyl)-1H-pyrrole Benzyl (2), 4-methoxyphenyl (5) Electron-donating methoxy enhances aromatic stability; benzyl adds steric bulk
2-Benzyl-5-(4-bromophenyl)-1H-pyrrole Benzyl (2), 4-bromophenyl (5) Bromine’s electron-withdrawing effect may reduce solubility in polar media
1-(4-Methoxyphenyl)-1H-pyrrole 4-Methoxyphenyl (1) Simpler structure; lacks steric hindrance from benzyl, potentially more reactive
Methyl 2-benzyl-5-[...]pyrrolidine-2-carboxylate Multiple groups (nitro, ester, azetidinone) Complex conformation; stabilized by hydrogen bonding in crystal packing

Crystallographic and Conformational Differences

The methyl ester analog (Table 1, row 4) crystallizes in a triclinic system (space group P1) with unit cell parameters a = 10.1727 Å, b = 10.4210 Å, c = 15.1680 Å. Its pyrrolidine ring adopts a twisted conformation, and dimerization via C–H⋯O hydrogen bonds contributes to crystal stability .

Functional and Analytical Relevance

1-(4-Methoxyphenyl)-1H-pyrrole is used as an external standard in spectrophotometric assays to quantify pyrrole content in lipid matrices, measured at 570 nm . This highlights the utility of methoxyphenyl-substituted pyrroles in analytical chemistry. The bromophenyl analog, with its distinct electronic profile, might instead find use in halogen-bond-driven supramolecular assemblies.

Q & A

Q. What are the common synthetic routes for preparing 2-Benzyl-5-(4-methoxyphenyl)-1H-pyrrole?

The synthesis typically involves multi-step organic reactions. For pyrrole derivatives, a common approach includes:

  • Friedel-Crafts alkylation to introduce benzyl groups.
  • Cross-coupling reactions (e.g., Suzuki-Miyaura) to attach aryl substituents like the 4-methoxyphenyl group .
  • Cyclization strategies using reagents such as sodium hydride or acid chlorides in solvents like DMSO or dichloromethane . Reaction optimization (e.g., temperature, solvent polarity) is critical for yield and purity. Analytical techniques like NMR and HPLC are used to monitor intermediates .

Q. How is the structural characterization of this compound performed?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) :
  • 1H-NMR identifies substituent positions (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons at δ 6.0–7.5 ppm) .
  • 13C-NMR confirms carbonyl and quaternary carbon environments .
    • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
    • X-ray Crystallography : Resolves stereochemistry and bond angles in crystalline forms .

Advanced Research Questions

Q. How can contradictory spectral data be resolved during characterization?

Contradictions (e.g., unexpected splitting in NMR signals) may arise from:

  • Dynamic rotational isomerism in substituents like the benzyl group. Variable-temperature NMR can distinguish between conformational states .
  • Impurity interference : Use preparative HPLC to isolate pure fractions and re-analyze . Example: In a study, conflicting aromatic proton signals in a pyrrole derivative were resolved by optimizing solvent systems (DMSO-d6 vs. CDCl3) to reduce peak broadening .

Q. What strategies optimize reaction yields in multi-step syntheses?

Q. How does the compound’s structure influence its biological interactions?

  • The benzyl group enhances lipophilicity, improving membrane permeability.
  • The 4-methoxyphenyl moiety may engage in π-π stacking with aromatic residues in enzyme active sites .
  • Pyrrole core acts as a hydrogen-bond acceptor, mimicking natural heterocycles in target proteins . Example: Analogous compounds showed IC50 values <10 μM in kinase inhibition assays, attributed to these structural features .

Q. What computational methods validate experimental data for this compound?

  • Density Functional Theory (DFT) : Predicts NMR chemical shifts and optimizes geometry. Discrepancies >0.3 ppm signal potential misassignments .
  • Molecular docking : Models interactions with biological targets (e.g., kinases) to rationalize activity data .
  • QSAR modeling : Relates substituent electronic effects (e.g., methoxy group’s Hammett constant) to bioactivity .

Data Contradiction Analysis

Q. How to address inconsistencies in biological assay results?

Case study: A pyrrole derivative showed variable IC50 values across assays.

  • Root cause : Batch-to-batch purity variations (e.g., residual solvents affecting solubility).
  • Solution :
  • Re-purify via column chromatography .
  • Validate solubility in assay buffers using UV-Vis spectroscopy .
    • Outcome : Post-purification IC50 values stabilized within ±5% error .

Methodological Recommendations

  • Synthetic protocols : Prioritize anhydrous conditions for moisture-sensitive steps (e.g., NaH-mediated reactions) .
  • Analytical workflows : Combine NMR, HRMS, and X-ray crystallography for unambiguous characterization .
  • Biological testing : Include positive controls (e.g., known kinase inhibitors) to calibrate assay systems .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Benzyl-5-(4-methoxyphenyl)-1H-pyrrole
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2-Benzyl-5-(4-methoxyphenyl)-1H-pyrrole

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